molecular formula C14H27NO6 B14208495 Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate CAS No. 824937-32-8

Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate

Katalognummer: B14208495
CAS-Nummer: 824937-32-8
Molekulargewicht: 305.37 g/mol
InChI-Schlüssel: GOTSVGVDQIHRFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is a chemical compound with the molecular formula C14H27NO6. It is known for its unique structure, which includes carbonate and secondary amine groups. This compound is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate typically involves the reaction of azanediyldi(ethane-2,1-diyl) with dibutyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and high efficiency. The compound is then purified through various techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate involves its interaction with specific molecular targets. The carbonate groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The secondary amine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azanediyldi(ethane-2,1-diyl) dibutyl biscarbonate is unique due to its specific combination of carbonate and secondary amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

824937-32-8

Molekularformel

C14H27NO6

Molekulargewicht

305.37 g/mol

IUPAC-Name

2-(2-butoxycarbonyloxyethylamino)ethyl butyl carbonate

InChI

InChI=1S/C14H27NO6/c1-3-5-9-18-13(16)20-11-7-15-8-12-21-14(17)19-10-6-4-2/h15H,3-12H2,1-2H3

InChI-Schlüssel

GOTSVGVDQIHRFP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OCCNCCOC(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.